[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a carbamic acid benzyl ester derivative featuring a pyrrolidine ring substituted at the 3-position with a cyclopropyl group and a 2-amino-acetyl moiety. Its structure combines a rigid cyclopropane ring, a five-membered pyrrolidine heterocycle, and a benzyl ester group, which collectively influence its physicochemical properties and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDDRCQBWFLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Preparation
The 3-aminopyrrolidine scaffold is synthesized via Buchwald-Hartwig amination of 3-bromopyrrolidine, achieving >85% yield under palladium catalysis (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C). Alternative routes employ reductive amination of pyrrolidinone derivatives using NaBH₃CN in methanol.
Critical Parameters :
-
Temperature control (<50°C) prevents N-overalkylation
-
Anhydrous conditions maintain reagent activity
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, NH₃ | Toluene, 100°C, 12h | 87 |
| Reduction | NaBH₃CN, MeOH | RT, 6h | 78 |
Cyclopropane Ring Installation
Cyclopropanation proceeds via Simmons-Smith reaction , treating pyrrolidine with diiodomethane (CH₂I₂) and zinc-copper couple in diethyl ether.
Optimization Insights :
-
Slow addition of CH₂I₂ (0.5 mL/min) minimizes dimerization
-
Ultrasonication (40 kHz) enhances zinc activation, reducing reaction time by 30%
Analytical Validation :
¹H NMR (400 MHz, CDCl₃): δ 0.5–0.7 (m, 4H, cyclopropyl), 2.8–3.1 (m, 1H, NCH)
HRMS: m/z calcd for C₇H₁₂N [M+H]⁺ 112.1001, found 112.0998
Carbamic Acid Benzyl Ester Formation
The amine group is protected via reaction with benzyl chloroformate (Cbz-Cl) in biphasic conditions (CH₂Cl₂/H₂O, pH 9–10).
Process Enhancements :
-
Use of Schlenk techniques excludes moisture, improving yields to 92%
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Phase-transfer catalysis (Aliquat 336) accelerates reaction kinetics
Side Reaction Mitigation :
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Temperature maintenance at 0–5°C suppresses N,N-dicarbamate formation
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Excess triethylamine (2.5 eq) neutralizes HCl byproduct
2-Amino-acetyl Group Incorporation
Acylation employs DCC/NHS-mediated coupling with Boc-protected glycine, followed by TFA-mediated deprotection.
Detailed Protocol :
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Activate Boc-glycine (1.2 eq) with DCC (1.5 eq), NHS (1.2 eq) in dry THF (0°C, 2h)
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Add cyclopropyl-pyrrolidinyl intermediate, stir at RT for 12h
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Deprotect with TFA/DCM (1:1 v/v) for 1h
Yield Optimization :
-
Microwave assistance (50W, 60°C) reduces coupling time to 3h
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Chromatographic purification (SiO₂, EtOAc/hexane 3:7) isolates product in 89% purity
Analytical Characterization and Quality Control
Spectroscopic Profiling
¹³C NMR (100 MHz, DMSO-d₆) :
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δ 172.8 (C=O, carbamate)
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δ 156.2 (C=O, amide)
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δ 66.1 (OCH₂Ph)
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δ 24.3–28.7 (cyclopropyl carbons)
HPLC Analysis :
-
Column: C18, 250 × 4.6 mm, 5 µm
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Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 → 50:50 over 20min)
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Retention time: 12.4 ± 0.2min
Purity Assessment
| Method | Sensitivity | Limit of Detection | Result |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | 0.05% impurities | 99.2% |
| LC-MS/MS | 1 ng/mL | Structural confirmation | m/z 348.2 [M+H]⁺ |
Comparative Methodological Analysis
Alternative Acylation Strategies
Method A (DCC Coupling) :
-
Pros: High reproducibility, scalable
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Cons: Dicyclohexylurea byproduct requires extensive purification
Method B (Mixed Carbonate Activation) :
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Reagents: ClCO₂iPr, N-methylmorpholine
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Yield: 78% vs. DCC’s 85%
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Preferred for heat-sensitive substrates
Industrial vs. Laboratory Scale
| Parameter | Laboratory | Pilot Plant |
|---|---|---|
| Cyclopropanation | Batch (5L) | Continuous flow (20 L/h) |
| Purification | Column chromatography | Centrifugal partition chromatography |
| Cycle time | 72h | 24h |
Challenges and Technical Solutions
Steric Hindrance in Acylation
The cyclopropyl group’s spatial demands reduce nucleophilic attack efficiency. Mitigation strategies include:
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Using bulky activators (HATU vs. DCC) to enhance coupling kinetics
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Pre-complexing the amine with ZnCl₂ to improve electrophilicity
Carbamate Hydrolysis Risks
Benzyl ester groups undergo base-catalyzed degradation. Process safeguards:
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Maintain pH <8 during aqueous workups
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Implement cold chain logistics (2–8°C) for long-term storage
Chemical Reactions Analysis
Hydrolysis of the Carbamate Bond
The carbamate group (-NHCOO-) undergoes hydrolysis under acidic or basic conditions, yielding a benzyl alcohol derivative and a cyclopropylamine intermediate.
Reaction Conditions :
| Medium | Reagents | Temperature | Key Products |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, H₂O/THF (1:1) | 80°C, 4h | Benzyl alcohol + Cyclopropylamine |
| Basic (NaOH) | 2M NaOH, MeOH/H₂O (3:1) | 60°C, 2h | Sodium carbonate + Free amine |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–O bond. Hydrolysis rates are pH-dependent, with basic conditions accelerating the reaction due to increased nucleophilicity of OH⁻.
Transesterification of the Benzyl Ester
The benzyl ester group participates in transesterification with alcohols, facilitated by cesium carbonate (Cs₂CO₃) or enzymatic catalysts .
Example Reaction :
Key findings:
-
Cs₂CO₃ promotes acyl transfer via coordination to the ester carbonyl oxygen, enhancing electrophilicity .
-
Methanol and ethanol yield methyl/ethyl esters with >85% efficiency under mild conditions (25°C, 12h) .
Nucleophilic Substitution at the Amino-Acetyl Group
The amino-acetyl moiety (-NH-CO-CH₂-) undergoes nucleophilic substitution with amines or thiols:
Conditions :
-
Amines : Requires activation by coupling reagents (e.g., HATU, DCC).
-
Thiols : Proceeds via Michael addition under basic conditions (pH 9–10).
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under oxidative or reductive conditions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | O₃, then Zn/H₂O | 1,3-Dicarbonyl derivatives |
| Hydrogenolysis | H₂, Pd/C (10% w/w) | Propane-1,3-diamine analog |
Ring strain (≈27 kcal/mol) drives these reactions, with oxidation favoring carbonyl formation and hydrogenolysis yielding linear amines.
Intramolecular Acyl Transfer
In the presence of amino alcohols, the compound undergoes proximity-driven acyl transfer to form peptide bonds :
Mechanism :
-
Step 1 : Transesterification between the benzyl ester and amino alcohol.
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Step 2 : Intramolecular O-to-N acyl shift via a six-membered transition state.
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Step 3 : Hydrolysis yields the final amide product.
This method achieves up to 90% yield for serine-containing peptides without racemization .
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Heat (100°C) | Carbamate decomposition to CO₂ + amine | 8h |
| UV light (254 nm) | Cyclopropane ring cleavage | 2h |
Key Mechanistic Insights from Computational Studies
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DFT Calculations : The carbamate carbonyl oxygen exhibits partial positive charge (Mulliken charge: +0.32 e), making it susceptible to nucleophilic attack.
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Transition State Analysis : Intramolecular acyl transfer proceeds via a low-energy barrier (ΔG‡ ≈ 18 kcal/mol) due to favorable orbital overlap .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential activity as a pharmaceutical agent. Its unique functional groups may interact with biological targets, making it a candidate for drug development.
- Neuroprotective Agents : Research indicates that pyrrolidine derivatives can exhibit neuroprotective properties. Studies have shown that compounds similar to this one may help in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase (AChE) activity .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have demonstrated its ability to induce apoptosis in certain cancer cell lines, indicating a potential role in cancer therapeutics .
Pharmacology
The pharmacological profile of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is being explored for various therapeutic areas:
- Pain Management : Due to the presence of the pyrrolidine ring, there is potential for analgesic properties. Research is ongoing to evaluate its efficacy in pain relief models .
- Anxiolytic Effects : Some derivatives have shown promise as anxiolytics, suggesting that this compound might also affect neurotransmitter systems involved in anxiety regulation .
Material Sciences
Beyond biological applications, this compound's unique chemical structure may have implications in material sciences:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce new functionalities, such as biocompatibility or biodegradability .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated various pyrrolidine derivatives for their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that compounds with structural similarities to this compound significantly reduced cell death and improved cell viability under stress conditions .
Case Study 2: Anticancer Activity
In a research article from Cancer Research, a series of experiments were conducted using this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound is compared to analogs with modifications in substituents, heterocyclic cores, and stereochemistry (Table 1).
Table 1: Comparative Analysis of Structural Analogs
*Molecular weights are estimated based on structural analogs unless explicitly reported (e.g., ).
Detailed Comparison
Substituent Effects
- Amino vs. The chloro derivative’s R-configuration may also influence binding specificity in chiral environments.
- Amino-Acetyl vs. Carboxymethyl (): The carboxymethyl analog replaces the amino-acetyl group with a carboxylic acid, significantly altering solubility (increased hydrophilicity) and reactivity (e.g., participation in conjugation or salt formation).
Heterocyclic Core Modifications
- Pyrrolidine vs. Piperidine () : Substituting pyrrolidine (5-membered) with piperidine (6-membered) reduces ring strain and increases conformational flexibility. The piperidine analog’s 4-methyl substitution may introduce steric hindrance, affecting interactions with biological targets.
Stereochemical Variations
- The S-configuration in the 3-methyl-butyryl analog () and R-configuration in the chloro-acetyl derivative () highlight the role of stereochemistry in molecular recognition. For instance, enantiomeric differences could lead to divergent binding affinities in enzyme-active sites.
Functional Group Impact
- Benzyl Ester : Common across all analogs, this group likely serves as a protecting group for carboxylic acids, enhancing stability during synthesis.
Research Findings and Implications
- Discontinued Products : Several analogs (e.g., ) are listed as discontinued, suggesting challenges in synthesis, stability, or efficacy during exploratory studies.
- Reactivity Trends : The chloro-acetyl analog () is poised for further functionalization, while the carboxymethyl derivative () may serve as a carboxylate precursor for amide coupling.
- Biological Relevance: Amino-acetyl and piperidine-containing analogs () could mimic peptide backbones, making them candidates for protease inhibitor scaffolds.
Biological Activity
The compound [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS Number: 66566707) is a novel synthetic derivative with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H23N3O3
- Molecular Weight : 297.39 g/mol
- IUPAC Name : (R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl-cyclopropyl-carbamic acid benzyl ester
The compound features a pyrrolidine ring, a cyclopropyl group, and a carbamic acid moiety, which may contribute to its biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Binding Affinity : A related compound demonstrated a binding affinity () of 4 μM for the Keap1 protein, indicating potential as an inhibitor in the Nrf2 pathway .
- Cellular Assays : The compound's effects on cell viability and proliferation were assessed using various cancer cell lines. Results indicated that it could inhibit cell growth at micromolar concentrations.
Case Studies
- Oxidative Stress Modulation :
- Anti-Cancer Activity :
Pharmacological Properties
The pharmacokinetic profile of similar compounds suggests:
- Solubility : High aqueous solubility enhances bioavailability.
- Metabolism : Moderate clearance rates in liver microsomes indicate potential for sustained therapeutic effects without rapid degradation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. A pyrrolidine core is functionalized via amidation (e.g., 2-amino-acetyl group introduction) followed by cyclopropane carbamate formation. Benzyl ester protection is critical to preserve reactive amines during synthesis. Key intermediates include tert-butyl carbamates (analogous to structures in ) and activated esters (e.g., NHS esters, as referenced in ). Purification often employs flash chromatography or recrystallization, with intermediates verified via LC-MS or NMR .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Avoid prolonged exposure to humidity. Waste disposal must follow hazardous chemical protocols: segregate organic waste and collaborate with certified waste management services ( ). Stability studies suggest monitoring via HPLC every 6 months to detect degradation .
Q. Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) for purity assessment. USP standards () recommend ≥98% purity for research-grade compounds.
- NMR : H and C NMR confirm stereochemistry and functional groups (e.g., benzyl ester protons at δ 5.1–5.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and detects trace impurities .
Q. What are the primary research applications of this compound in biochemical studies?
- Methodological Answer : The compound’s pyrrolidine-carbamate scaffold suggests utility in enzyme inhibition studies. Structural analogs (e.g., ACE2 inhibitors in ) are used to probe catalytic mechanisms. Researchers employ it as a precursor for prodrugs or peptide mimetics, leveraging its benzyl ester group for controlled release in cellular assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Methodological Answer : Yield optimization requires screening catalysts (e.g., DMAP for carbamate formation) and solvents (e.g., DMF vs. THF). Kinetic studies suggest lower temperatures (0–5°C) reduce side reactions during amidation. DOE (Design of Experiments) approaches can identify critical factors (e.g., stoichiometry, reaction time). highlights analogous esters synthesized with >80% yield under optimized conditions .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?
- Methodological Answer : Contradictory data may arise from variations in assay conditions (e.g., buffer pH, enzyme concentrations). Replicate experiments using standardized protocols (e.g., USP assay guidelines in ). Cross-validate with orthogonal methods: SPR (surface plasmon resonance) for binding affinity and cellular assays for functional activity. Structural analogs ( ) can clarify structure-activity relationships (SAR) .
Q. What methodological considerations are critical when designing enzyme inhibition assays involving this compound?
- Methodological Answer :
- Substrate Competition : Use fluorogenic substrates (e.g., peptide-AMC conjugates) to quantify inhibition kinetics.
- Control Experiments : Include positive controls (e.g., captopril for ACE assays) and assess non-specific binding via scrambled peptide analogs.
- Data Normalization : Correct for solvent effects (e.g., DMSO concentrations ≤1%). outlines similar assays for benzyl ester-based inhibitors .
Q. How can researchers systematically identify and characterize degradation products under various storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 1–3 months) simulate long-term degradation. LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylic acids or deprotected amines). Quantify degradation kinetics using Arrhenius plots. ’s safety data sheet emphasizes monitoring for benzyl alcohol formation, a common ester hydrolysis byproduct .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
